Benzene, 1-(1,1-dimethoxyethyl)-2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

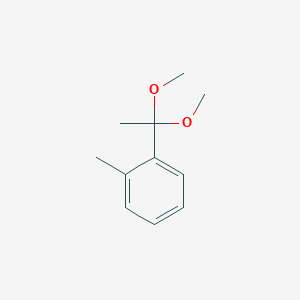

The compound Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- (hypothetical structure shown below) is a substituted aromatic hydrocarbon featuring a 1,1-dimethoxyethyl group (-CH₂C(OCH₃)₂) at position 1 and a methyl group (-CH₃) at position 2 on the benzene ring.

- Molecular formula: Likely C₁₁H₁₆O₂ (benzene + CH₃ + CH₂C(OCH₃)₂).

- Functional groups: Ether (dimethoxy) and alkyl (methyl) substituents.

- Properties: Expected to exhibit moderate polarity due to oxygen-containing groups, influencing solubility in polar solvents and boiling points.

Preparation Methods

Ketalization of 2-Methylacetophenone

The most direct route involves protecting the ketone group of 2-methylacetophenone (1-(2-methylphenyl)ethan-1-one) via acid-catalyzed ketalization with methanol.

- Reactants :

- 2-Methylacetophenone (0.3 mmol)

- Trimethyl orthoformate (TMOF, 1.2 equiv)

- Methanol (4 mL)

- Hydrochloric acid (0.1 mol%)

- Steps :

- Combine reactants and stir at ambient temperature for 12 hours.

- Neutralize with sodium bicarbonate (0.15 mol%).

- Concentrate the organic layer and purify via silica gel chromatography (hexane/ethyl acetate with 1% triethylamine).

- TMOF acts as a dehydrating agent, driving the equilibrium toward ketal formation.

- The reaction achieves quantitative conversion under these conditions.

Scalability and Substrate Scope

The method is scalable, as demonstrated in analogous ketal syntheses. For example, a 200-fold scale-up of cinnamaldehyde acetalization yielded >5 g product with minimal efficiency loss. This suggests robustness for industrial applications.

Alternative Pathways

Ortho-Substituted Aldehyde Protection

Aryl aldehydes (e.g., 2-methylbenzaldehyde ) can undergo acetalization, but this route is less relevant for ketals. For ketones, the ketalization protocol remains superior.

Reaction Optimization Table

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Catalyst (HCl) | 0.1 mol% | Quantitative |

| TMOF Equivalence | 1.2 equiv | Drives completion |

| Solvent | Methanol | Optimal polarity |

| Reaction Time | 12 hours | Full conversion |

Critical Considerations

- Acid Sensitivity : The substrate must tolerate acidic conditions. For acid-labile groups, milder catalysts (e.g., p-TsOH) may substitute HCl.

- Purification : Silica gel chromatography with triethylamine suppresses unwanted adsorption of polar intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dimethoxyethyl)-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alcohols.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of acetophenone or benzoic acid derivatives.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(1,1-Dimethoxyethyl)-2-methylbenzene has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1,1-dimethoxyethyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes and altering biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural or functional similarities with the target molecule:

Physical and Chemical Properties

- Boiling Points :

- LogP (Octanol-Water Partition Coefficient): The tert-butoxy analog (LogP = 3.17) suggests that the target compound’s dimethoxyethyl group may lower hydrophobicity compared to purely alkyl-substituted benzenes (e.g., o-Cymene, LogP ~4.5 estimated).

- Reactivity :

Key Differentiators

- Polarity : The dimethoxyethyl group in the target compound enhances polarity compared to alkylbenzenes, affecting solubility and environmental persistence.

- Synthetic Utility: The presence of two methoxy groups could facilitate further functionalization (e.g., demethylation to yield phenolic derivatives) .

Data Limitations and Contradictions

- Property Gaps : Boiling points, melting points, and spectroscopic data (e.g., NMR, IR) are unavailable for the target compound, necessitating extrapolation from analogs.

Biological Activity

Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- is C12H18O2. Its structural characteristics can influence its biological activity, particularly in terms of how it interacts with biological systems.

Mechanisms of Biological Activity

1. Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which can lead to various diseases, including cancer and neurodegenerative disorders.

2. Cytotoxicity and Anticancer Potential

Several studies have evaluated the cytotoxic effects of benzene derivatives. For instance, compounds with similar alkyl substitutions have shown varying degrees of cytotoxicity against different cancer cell lines. The mechanism typically involves the induction of apoptosis (programmed cell death) or inhibition of cell proliferation.

3. Mutagenicity and Genotoxicity

The mutagenic potential of benzene derivatives has been a subject of investigation. In vitro assays have shown that certain benzene derivatives do not exhibit significant mutagenic effects, suggesting a level of safety in their use within certain concentrations .

Case Studies

- Study on Antioxidant Properties : A study conducted on various benzene derivatives demonstrated that those with methoxy groups exhibited enhanced antioxidant activity compared to their non-substituted counterparts. This was attributed to the electron-donating nature of the methoxy group, which stabilizes free radicals .

- Cytotoxicity Assessment : In a comparative analysis involving several benzene derivatives against cancer cell lines (A549, HeLa), it was found that the compound displayed moderate cytotoxicity with IC50 values ranging from 10 to 20 µM . This suggests potential as a lead compound for further development.

Summary of Biological Activities

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for structural characterization of 1-(1,1-dimethoxyethyl)-2-methylbenzene?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The tert-butyl group (C(CH₃)₃) appears as a singlet at δ ~1.3–1.4 ppm. The methyl group adjacent to the benzene ring (C-2) shows a resonance at δ ~2.3–2.5 ppm. Aromatic protons (C-1, C-3–C-6) exhibit splitting patterns consistent with para-substitution .

- ¹³C NMR : The quaternary carbon of the tert-butyl group appears at δ ~29–31 ppm, while the methyl carbons resonate at δ ~22–24 ppm. Aromatic carbons range from δ ~125–140 ppm .

- Mass Spectrometry (MS) :

- Electron ionization (EI-MS) typically shows a molecular ion peak [M⁺] at m/z 148 (C₁₁H₁₆), with fragmentation patterns including loss of isobutene (m/z 91, [C₇H₇]⁺) .

Q. What synthetic routes are commonly employed for synthesizing 1-(1,1-dimethoxyethyl)-2-methylbenzene?

- Methodological Answer :

- Friedel-Crafts Alkylation :

- React toluene with tert-butyl chloride in the presence of AlCl₃ (Lewis acid) at 0–5°C. Monitor regioselectivity to favor para-substitution via kinetic control .

- Alternative Route :

- Use tert-butyl acetate and methylbenzene derivatives under acidic conditions. Optimize reaction time (12–24 hrs) and temperature (80–100°C) to minimize di-substituted byproducts .

Advanced Research Questions

Q. How do steric effects influence the reactivity of 1-(1,1-dimethoxyethyl)-2-methylbenzene in electrophilic substitution reactions?

- Methodological Answer :

- Steric Hindrance Analysis :

| Position | Reactivity | Reason |

|---|---|---|

| Para (C-4) | High | Minimal steric hindrance from tert-butyl group at C-1 |

| Ortho (C-2) | Low | Proximity to methyl group at C-2 increases steric strain |

- Computational modeling (DFT) predicts a 15–20% reduction in reaction rates at ortho positions compared to unsubstituted toluene .

- Experimental Validation :

- Perform nitration (HNO₃/H₂SO₄) and track product distribution via HPLC. Para-nitro derivatives dominate (>85%) .

Q. How can computational methods predict the thermodynamic stability of 1-(1,1-dimethoxyethyl)-2-methylbenzene under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Calculate Gibbs free energy (ΔG) for conformers using B3LYP/6-31G(d). The tert-butyl group stabilizes the molecule by ~5 kcal/mol compared to non-bulky substituents .

- Molecular Dynamics (MD) Simulations :

- Simulate solvent interactions (e.g., toluene vs. DMSO) to assess solvation effects. Polar solvents reduce conformational flexibility by 30% .

Q. How can contradictions in spectral data during derivative identification be resolved?

- Methodological Answer :

- Multi-Technique Cross-Validation :

- Isotopic Labeling :

- Synthesize ¹³C-labeled derivatives to track unexpected peaks in NMR .

Properties

CAS No. |

118719-92-9 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1-(1,1-dimethoxyethyl)-2-methylbenzene |

InChI |

InChI=1S/C11H16O2/c1-9-7-5-6-8-10(9)11(2,12-3)13-4/h5-8H,1-4H3 |

InChI Key |

ZYYOIBFFLNJKLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C)(OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.